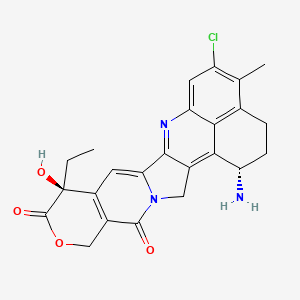

(5-Cl)-Exatecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22ClN3O4 |

|---|---|

Molecular Weight |

451.9 g/mol |

IUPAC Name |

(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |

InChI |

InChI=1S/C24H22ClN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1 |

InChI Key |

RNPTYUSCHGJZAQ-FYSMJZIKSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)Cl)N=C4C3=C2)N)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)Cl)N=C4C3=C2)N)O |

Origin of Product |

United States |

Foundational & Exploratory

(5-Cl)-Exatecan mechanism of action in cancer cells

An In-Depth Technical Guide on the Core Mechanism of Action of (5-Cl)-Exatecan in Cancer Cells

Introduction

This compound is a potent, synthetic, hexacyclic camptothecin derivative that functions as a DNA topoisomerase I (TOP1) inhibitor.[1][2] It belongs to a class of anticancer agents that interrupt DNA replication, ultimately leading to cancer cell death.[3][4] Unlike the semi-synthetic camptothecin analogue irinotecan, exatecan is water-soluble and does not require metabolic activation to exert its cytotoxic effects.[2][5] This guide provides a detailed overview of the molecular mechanism of this compound, its cellular consequences, relevant quantitative data, and the principles of key experimental assays used for its characterization. While the specific "(5-Cl)" designation is noted, the preponderance of available literature refers to the parent compound "Exatecan." This document will proceed under the assumption that their core mechanism as a TOP1 inhibitor is fundamentally identical.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of exatecan is the nuclear enzyme DNA topoisomerase I.[6][7] TOP1 plays a critical role in cellular processes by relieving torsional stress in DNA that arises during replication and transcription.[7] It achieves this by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the enzyme re-ligates the break.[8]

Exatecan exerts its cytotoxic effect by interfering with this re-ligation step. The mechanism can be broken down as follows:

-

TOP1-DNA Binding: TOP1 binds to the DNA and cleaves one of the strands, forming a covalent bond between a tyrosine residue (Y723) in the enzyme's active site and the 3'-phosphate end of the broken DNA strand. This intermediate is known as the TOP1 cleavage complex (TOP1cc).

-

Stabilization of the Cleavable Complex: Exatecan intercalates into the DNA at the site of the single-strand break and binds to both the enzyme and the DNA, stabilizing the TOP1cc.[5][6] This action prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA.[9] An intact lactone ring in the exatecan structure is essential for this inhibitory activity.[2]

-

Formation of a Ternary Complex: The result is a stable, reversible ternary complex consisting of TOP1, DNA, and exatecan.[7][10] The persistence of this complex is the initial lesion that triggers downstream cytotoxic events.

Caption: Mechanism of this compound action on the TOP1 catalytic cycle.

Cellular Consequences of TOP1 Inhibition

The stabilization of the TOP1cc by exatecan is particularly toxic to rapidly dividing cells, which is a hallmark of cancer. The primary cellular consequence is the generation of permanent DNA damage during the S-phase of the cell cycle.

-

Replication Fork Collision: When a DNA replication fork encounters the stabilized ternary complex, it leads to a collision. This event converts the reversible single-strand break into an irreversible, highly cytotoxic DNA double-strand break (DSB).[7][10]

-

DNA Damage Response (DDR): The formation of DSBs activates the cell's DNA Damage Response (DDR) pathways. This complex signaling network attempts to repair the damage. The synergistic effect of exatecan with ATR inhibitors suggests that the ATR pathway is a key component of this response.[9]

-

Cell Cycle Arrest and Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathways trigger cell cycle arrest, primarily in the S and G2/M phases, to prevent the propagation of damaged DNA.[8] Ultimately, this leads to the initiation of programmed cell death, or apoptosis.[6][9] Studies show exatecan induces higher levels of DNA damage and subsequent apoptotic cell death compared to other clinical TOP1 inhibitors.[9]

Caption: Cellular signaling pathway following TOP1 inhibition by Exatecan.

Quantitative Data: Potency and Cytotoxicity

Exatecan has demonstrated significantly higher potency than other camptothecin derivatives in preclinical studies.[2][11] It is effective against a broad range of cancer cell lines, including those resistant to irinotecan, SN-38, and topotecan.[2]

Table 1: In Vitro Potency and Cytotoxicity of Exatecan

| Parameter | Value | Cell Lines / Conditions | Reference |

|---|---|---|---|

| TOP1 Inhibition (IC₅₀) | 2.2 µM (0.975 µg/mL) | Enzyme Assay | [12] |

| Growth Inhibition (GI₅₀) | 2.02 ng/mL | Breast Cancer Cells (mean) | [12] |

| 2.92 ng/mL | Colon Cancer Cells (mean) | [12] | |

| 1.53 ng/mL | Stomach Cancer Cells (mean) | [12] | |

| 0.877 ng/mL | Lung Cancer Cells (mean) | [12] | |

| 0.186 ng/mL | PC-6 (Lung Cancer) | [12] |

| | 0.395 ng/mL | PC-6/SN2-5 (Resistant) |[12] |

Table 2: Relative Potency of Exatecan Compared to Other TOP1 Inhibitors

| Comparison | Potency Fold-Increase of Exatecan | Reference |

|---|---|---|

| vs. SN-38 (active metabolite of Irinotecan) | 3x higher TOP1 inhibitory effect | [2] |

| vs. Topotecan | 10x higher TOP1 inhibitory effect | [2] |

| vs. Camptothecin | 20x higher TOP1 inhibitory effect |[11] |

Key Experimental Protocols

Characterizing the mechanism of action of this compound involves several key in vitro experiments. While detailed, step-by-step protocols are proprietary or publication-specific, the principles of these assays are well-established.

Topoisomerase I DNA Cleavage Assay

This assay is used to measure the ability of a compound to stabilize the TOP1cc. A common method is the RADAR assay.[9]

-

Principle: Cancer cells are treated with the drug (e.g., exatecan) for a short period. The cells are then lysed, and the DNA is isolated. The proteins that are covalently bound to the DNA (including trapped TOP1) are separated from unbound proteins. The amount of trapped TOP1 is then quantified, typically by immunoblotting (Western blot).

-

Methodology Outline:

-

Cell Treatment: Culture cancer cells (e.g., DU145 prostate cancer cells) and treat with various concentrations of exatecan for 30-120 minutes.[9]

-

Lysis & DNA Isolation: Lyse the cells and isolate the genomic DNA. The covalent TOP1-DNA complexes are co-isolated.

-

Quantification: Use techniques like slot-blot or gel electrophoresis followed by Western blotting with an anti-TOP1 antibody to detect the amount of TOP1 covalently bound to the DNA.[9]

-

Analysis: A stronger band intensity for TOP1 in drug-treated samples compared to the control indicates stabilization of the TOP1cc.

-

Caption: General workflow for a TOP1-DNA cleavage complex detection assay.

Cell Viability / Cytotoxicity Assays

These assays measure the effect of the drug on cell proliferation and survival, often to determine a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).

-

Principle: Cells are seeded in multi-well plates and incubated with a range of drug concentrations for a set period (e.g., 72 hours). Cell viability is then measured using a metabolic indicator (e.g., reduction of a tetrazolium salt like MTT) or by quantifying ATP content (e.g., CellTiter-Glo). The absorbance or luminescence is proportional to the number of viable cells.

-

Methodology Outline:

-

Cell Seeding: Plate cancer cells at a low density in 96-well plates.

-

Drug Incubation: After allowing cells to attach, add serial dilutions of exatecan and incubate for 48-72 hours.

-

Viability Measurement: Add the detection reagent (e.g., MTT, MTS, or CellTiter-Glo) and measure the signal using a plate reader.

-

Analysis: Plot the signal versus drug concentration and use a non-linear regression to calculate the GI₅₀ or IC₅₀ value.

-

Apoptosis Assays

These assays quantify the number of cells undergoing programmed cell death after drug treatment.

-

Principle: A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells.

-

Methodology Outline:

-

Cell Treatment: Treat cells with exatecan for a specified time (e.g., 24-48 hours).

-

Staining: Harvest the cells and stain them with fluorescently-labeled Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis: Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

-

Conclusion

This compound is a highly potent topoisomerase I inhibitor that acts by trapping the enzyme on the DNA, forming a stable ternary complex.[6][12] This initial lesion is converted into cytotoxic double-strand DNA breaks during replication, triggering the DNA damage response, cell cycle arrest, and ultimately, apoptosis.[7][9] Its superior potency compared to other camptothecin derivatives and its efficacy in resistant cell lines underscore its significance.[2][11] While its development as a standalone agent faced challenges, its powerful cytotoxic mechanism has made it a critical payload for antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells and improving the therapeutic window.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 7. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

(5-Cl)-Exatecan: A Technical Guide to a Potent DNA Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Cl)-Exatecan, also known as Exatecan mesylate (DX-8951f), is a potent, water-soluble, semi-synthetic derivative of camptothecin, a natural alkaloid.[1][2] It functions as a specific inhibitor of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[3] By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[4] Preclinical and clinical studies have demonstrated its significant antitumor activity against a broad range of human cancers, including those resistant to other camptothecin analogs like topotecan and irinotecan (or its active metabolite, SN-38).[2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the DNA topoisomerase I (Top1) enzyme. Top1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond in the DNA backbone, forming a covalent intermediate known as the cleavable complex. This compound intercalates into this complex, preventing the religation of the broken DNA strand. This stabilization of the cleavable complex leads to the accumulation of DNA single-strand breaks. When a replication fork encounters this stalled complex, it results in the formation of a double-strand break, a highly lethal form of DNA damage that triggers cell cycle arrest and apoptosis.

References

In Vitro Cytotoxicity of (5-Cl)-Exatecan and its Analogs on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Cl)-Exatecan is a potent derivative of Exatecan, a hexacyclic camptothecin analogue that functions as a topoisomerase I inhibitor.[] These compounds are of significant interest in oncology due to their ability to induce cytotoxic effects in rapidly dividing cancer cells. The primary mechanism of action involves the stabilization of the topoisomerase I-DNA cleavable complex, which obstructs DNA replication and transcription, leading to single and double-strand DNA breaks and ultimately, apoptosis.[2][3] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Exatecan and its derivatives against various tumor cell lines, details common experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved in the cellular response to these agents. While specific cytotoxicity data for this compound is limited in publicly available literature, the data for Exatecan and other close derivatives provide a strong indication of its potential efficacy and mechanism.

Data Presentation: In Vitro Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Exatecan and its derivatives in various tumor cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are a key metric for assessing cytotoxic potency. The data has been compiled from multiple studies to provide a comparative overview.

Table 1: In Vitro Cytotoxicity of Exatecan against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia | 0.23 | [4][5] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.28 | [4][5] |

| DU145 | Prostate Cancer | 0.31 | [4][5] |

| DMS114 | Small Cell Lung Cancer | 0.19 | [4][5] |

| MDA-MB-231 | Breast Cancer | Not specified | [4] |

| HCT116 | Colon Carcinoma | Not specified | [4] |

| Panel of 32 Human Cancer Cell Lines (Average) | Various | ~4.5 (2.02 ng/ml for breast, 2.92 ng/ml for colon, 1.53 ng/ml for stomach, 0.88 ng/ml for lung) | [6] |

Table 2: In Vitro Cytotoxicity of Exatecan-Based Antibody-Drug Conjugates (ADCs)

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| SK-BR-3 | HER2+ Breast Cancer | IgG(8)-EXA | 0.41 ± 0.05 | [7] |

| MDA-MB-468 | HER2- Breast Cancer | IgG(8)-EXA | > 30 | [7] |

| SKBR-3 | HER2+ Breast Cancer | Tra-Exa-PSAR10 | 0.18 ± 0.04 | [8] |

| NCI-N87 | HER2+ Gastric Cancer | Tra-Exa-PSAR10 | 0.20 ± 0.05 | [8] |

| MDA-MB-453 | HER2+ Breast Cancer | Tra-Exa-PSAR10 | 0.20 ± 0.10 | [8] |

| MDA-MB-361 | HER2+ Breast Cancer | Tra-Exa-PSAR10 | 2.0 ± 0.8 | [8] |

| BT-474 | HER2+ Breast Cancer | Tra-Exa-PSAR10 | 0.9 ± 0.4 | [8] |

| MCF-7 | HER2- Breast Cancer | Tra-Exa-PSAR10 | > 10 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of in vitro cytotoxicity. Below are protocols for commonly employed assays.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

Tumor cell lines

-

Complete cell culture medium

-

This compound or other Exatecan derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

-

Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is proportional to the number of viable cells.

-

Materials:

-

Tumor cell lines

-

Complete cell culture medium

-

This compound or other Exatecan derivatives

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Seed cells in an opaque-walled multiwell plate and incubate overnight.

-

Treat cells with a serial dilution of the test compound and incubate for the desired time.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Determine cell viability based on the luminescent signal and calculate the IC50 value.

-

Apoptosis Assay

Annexin V Staining Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

-

Materials:

-

Tumor cell lines

-

This compound or other Exatecan derivatives

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

1X Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Culture and treat cells with the test compound for the desired duration.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V conjugate and a viability dye (like PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key processes described in this guide.

References

- 2. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S phase and G2 arrests induced by topoisomerase I poisons are dependent on ATR kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]

A Technical Guide to Structural Analogs of Exatecan in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, water-soluble, hexacyclic analog of camptothecin, a natural product that inhibits topoisomerase I (Topo I).[1][2] Topo I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription.[3] By stabilizing the covalent complex between Topo I and DNA, camptothecin analogs like exatecan lead to single-strand DNA breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[3][4]

Exatecan has demonstrated greater potency against Topo I and broader antitumor activity in preclinical studies compared to other clinically used camptothecin derivatives like topotecan and irinotecan (and its active metabolite, SN-38).[1][5] Despite promising preclinical data, the development of exatecan as a standalone agent was halted due to dose-limiting toxicities, primarily myelosuppression.[2][5] However, its high potency has made it a valuable payload for antibody-drug conjugates (ADCs), where it can be targeted directly to tumor cells, minimizing systemic exposure. The most notable derivative in this context is deruxtecan (DXd), the payload in the highly successful ADC, trastuzumab deruxtecan (Enhertu).

This technical guide focuses on the structural analogs of exatecan, with a particular interest in modifications such as halogenation, exemplified by compounds like (5-Cl)-Exatecan. While specific preclinical data for many of these analogs, including this compound, are not extensively published in publicly available literature, this guide will synthesize the available information on exatecan and its derivatives to provide a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanism of Action: Topoisomerase I Inhibition and Apoptosis Induction

The primary mechanism of action for exatecan and its analogs is the inhibition of DNA topoisomerase I. This process initiates a cascade of cellular events culminating in apoptotic cell death.

The key steps are as follows:

-

Topo I - DNA Complex Formation: Topo I binds to DNA and creates a transient single-strand break to relieve supercoiling.

-

Inhibitor Trapping: Exatecan intercalates into this enzyme-DNA complex, stabilizing it and preventing the religation of the DNA strand. This trapped complex is often referred to as the Topo I-DNA cleavage complex (TOP1cc).

-

DNA Damage: The collision of the DNA replication fork with the stabilized TOP1cc during the S-phase of the cell cycle leads to the formation of a double-strand break.

-

DNA Damage Response (DDR): This DNA damage activates a complex signaling network known as the DNA Damage Response. Sensor proteins like ATM, ATR, and DNA-PK are recruited to the site of damage.[4]

-

Signal Transduction: These sensor kinases phosphorylate a multitude of downstream targets, including checkpoint kinases like Chk2 and effector proteins like p53 and c-Abl.[4]

-

Cell Cycle Arrest and Apoptosis: The activation of these pathways can lead to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[3] However, if the damage is too extensive, the signaling cascade shifts towards apoptosis. This is often mediated by the activation of pro-apoptotic proteins and the caspase cascade.[4][6]

Signaling Pathway Diagram

Quantitative Data on Exatecan and Analogs

The following tables summarize the in vitro cytotoxicity of exatecan and its comparator, SN-38, across various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Exatecan in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |

| MOLT-4 | Acute Leukemia | - | ~0.1 | [7][8] |

| CCRF-CEM | Acute Leukemia | - | ~0.2 | [7][8] |

| DU145 | Prostate Cancer | - | ~0.3 | [7][8] |

| DMS114 | Small Cell Lung Cancer | - | ~0.2 | [7][8] |

| Breast (average) | Breast Cancer | 2.02 | ~4.5 | [5] |

| Colon (average) | Colon Cancer | 2.92 | ~6.5 | [5] |

| Stomach (average) | Stomach Cancer | 1.53 | ~3.4 | [5] |

| Lung (average) | Lung Cancer | 0.88 | ~2.0 | [5] |

| SK-BR-3 | Breast Cancer (HER2+) | - | ~0.41 | [9] |

Note: IC50 values can vary based on experimental conditions such as exposure time.

Table 2: Comparative Potency of Topoisomerase I Inhibitors

| Compound | Relative Potency vs. SN-38 (Topo I Inhibition) | Relative Potency vs. Topotecan (Topo I Inhibition) | Average Cytotoxicity vs. SN-38 (32 cell lines) | Average Cytotoxicity vs. Topotecan (32 cell lines) | Reference |

| Exatecan | ~3x more potent | ~10x more potent | ~6x more potent | ~28x more potent | [5] |

Structure-Activity Relationship (SAR)

The development of potent camptothecin analogs like exatecan has been guided by extensive SAR studies. The core pentacyclic structure of camptothecin is essential for its activity, but modifications on the A, B, and E rings can significantly impact potency, solubility, and lactone stability.

-

A- and B-Ring Modifications: Substitutions on the A and B rings are crucial for enhancing potency. The hexacyclic structure of exatecan, formed by an additional ring fused to the A and B rings, is a key feature contributing to its high potency. Halogenation, such as the chlorine atom in this compound, is a common strategy in medicinal chemistry to modulate electronic properties and potentially improve binding affinity or metabolic stability.

-

E-Ring Lactone: The α-hydroxy lactone in the E-ring is critical for activity as it is involved in binding to the Topo I-DNA complex. This ring is susceptible to hydrolysis under physiological pH, leading to an inactive carboxylate form. Much of the analog development has focused on improving the stability of this lactone ring.

-

Chirality: The (S)-configuration at the C20 position is essential for the activity of camptothecins.

SAR Logic Diagram

Experimental Protocols

In Vitro Topoisomerase I DNA Relaxation Assay

This assay is the primary method to determine the direct inhibitory effect of a compound on Topo I activity.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 25% glycerol)

-

Agarose, TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

-

2 µL of 10x Topo I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

-

1 µL of test compound at various concentrations (or DMSO for control)

-

Nuclease-free water to a final volume of 19 µL

-

-

Enzyme Addition: Add 1 µL of human Topo I to each reaction. The amount of enzyme should be pre-determined to achieve complete relaxation of the DNA in the control reaction.

-

Incubation: Mix gently and incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until the supercoiled and relaxed forms of the plasmid are well separated.

-

Visualization: Stain the gel with a DNA stain and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

-

Analysis: The degree of inhibition is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.[10][11][12]

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of an exatecan analog in a mouse model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

Human cancer cell line (e.g., NCI-H460 lung cancer)

-

Cell culture medium, serum, and trypsin

-

Matrigel (optional, can improve tumor take-rate)

-

Test compound (formulated for in vivo administration)

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the chosen cancer cell line under standard conditions. Harvest cells during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or medium) at a concentration of 1-10 million cells per 100-200 µL. Cells can be mixed with Matrigel.[13]

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Drug Administration: Administer the test compound and vehicle control according to the desired schedule (e.g., intravenously, intraperitoneally, or orally) and dose. Dosing schedules for camptothecin analogs in xenograft models often involve multiple administrations (e.g., daily for 5 days, or once every 4 days for several cycles).[14]

-

Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).

-

Study Termination: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors can be excised for further analysis (e.g., biomarker studies).

Preclinical Evaluation Workflow

Conclusion

Exatecan and its structural analogs remain a highly significant class of topoisomerase I inhibitors in oncology research. While the systemic toxicity of free exatecan has limited its clinical development as a standalone agent, its exceptional potency makes it an ideal payload for targeted delivery systems like antibody-drug conjugates. The exploration of structural modifications, such as the introduction of a chloro group at the 5-position, represents a continued effort to refine the therapeutic index of these compounds. By understanding the intricate mechanism of action, leveraging quantitative preclinical data, and applying robust experimental protocols, researchers can continue to develop novel, highly effective cancer therapies based on the exatecan scaffold. The future of this class of compounds lies in optimizing their structure for specific delivery strategies, thereby harnessing their potent cell-killing activity while minimizing off-target effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. DX-8951f: summary of phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (5-Cl)-Exatecan and its Congeners in Inducing Apoptosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5-Cl)-Exatecan is a potent DNA topoisomerase inhibitor investigated for its utility in cancer research, particularly as a cytotoxic payload for Antibody-Drug Conjugates (ADCs).[1][2][3] While specific public domain data on this compound is limited, its mechanism of action is predicated on its parent compound, Exatecan. Exatecan is a highly potent, water-soluble, semi-synthetic derivative of camptothecin that acts as a topoisomerase I (TOP1) inhibitor.[4] Like other camptothecins, Exatecan and its derivatives exert their potent antitumor effects by inducing programmed cell death, or apoptosis, in rapidly dividing cancer cells.[4][5]

This technical guide outlines the core mechanisms by which Exatecan and, by extension, derivatives like this compound, induce apoptosis. It provides an overview of the signaling pathways involved, quantitative data from key experiments, and detailed protocols for assessing its apoptotic effects.

Core Mechanism of Action: TOP1 Inhibition

Topoisomerase I is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[6][7] The mechanism of TOP1 inhibitors involves the stabilization of the covalent complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[5][8]

This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[5] When a DNA replication fork collides with these stabilized TOP1cc, the single-strand breaks are converted into highly cytotoxic DNA double-strand breaks (DSBs).[9] The accumulation of these DSBs is a potent trigger for cell cycle arrest and the initiation of the apoptotic cascade.[6][7][10] Exatecan is exceptionally potent in this regard, showing stronger TOP1 trapping and inducing higher levels of DNA damage and apoptosis compared to other clinical TOP1 inhibitors like topotecan and SN-38.[11]

Quantitative Data on Exatecan-Induced Apoptosis and DNA Damage

The following tables summarize quantitative data from preclinical studies, demonstrating the potency of Exatecan in inducing DNA damage and apoptosis in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Exatecan in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| SK-BR-3 | Breast Cancer | ~0.4 (as part of ADC) | [12] |

| DU145 | Prostate Cancer | <10 | [11] |

| MOLT-4 | Acute Leukemia | <10 | [11] |

| CCRF-CEM | Acute Leukemia | <10 | [11] |

| DMS114 | Small Cell Lung Cancer | <10 |[11] |

Note: IC50 values for Exatecan are consistently in the low nanomolar range, highlighting its high potency.[11]

Table 2: Induction of Apoptosis and DNA Damage Markers by Exatecan

| Cell Line | Treatment | Endpoint Measured | Result | Reference |

|---|---|---|---|---|

| DU145 | Exatecan (100 nM) | Apoptotic Cells (Annexin V/PI) | ~25% increase vs. control | [11][13] |

| DU145 | Exatecan (10-100 nM) | γH2AX Induction (DSBs) | Dose-dependent increase | [11][13] |

| DU145 | Exatecan (100 nM) | Comet Assay (Tail Moment) | Significant increase vs. control | [11][13] |

| DU145 | Exatecan (10-100 nM) | PARP1 & Caspase-3 Cleavage | Dose-dependent increase |[11][13] |

Signaling Pathways of TOP1 Inhibitor-Induced Apoptosis

The induction of apoptosis by TOP1 inhibitors like Exatecan is a complex process controlled by upstream regulatory pathways that respond to DNA damage.[9][10] The central event is the activation of "DNA sensor" protein kinases—primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related)—which bind to the DNA breaks.[9][10] These sensors initiate a signaling cascade that leads to cell cycle arrest and/or apoptosis.

Key downstream pathways include:

-

The p53 Pathway: In p53-competent cells, ATM/ATR phosphorylate and activate the p53 tumor suppressor protein. p53 then transcriptionally activates pro-apoptotic proteins like BAX and PUMA, which trigger the mitochondrial pathway of apoptosis.

-

The c-Abl and JNK Pathways: DNA damage can activate the c-Abl tyrosine kinase, which in turn can activate the SAPK/JNK signaling pathway, promoting apoptosis.[10]

-

The Chk2 Pathway: The checkpoint kinase Chk2, activated by ATM/ATR, plays a role in both cell cycle arrest and apoptosis induction.[9][10]

-

Mitochondrial (Intrinsic) Pathway: The DNA damage signals converge on the mitochondria, leading to the release of pro-apoptotic molecules like cytochrome c.[9][10] Cytochrome c binds to Apaf-1, forming the "apoptosome," which activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[9]

-

Death Receptor (Extrinsic) Pathway: In some cells, TOP1 inhibitors can also engage the Fas (APO-1/CD95) death receptor pathway, leading to the activation of caspase-8, which can directly activate executioner caspases or amplify the mitochondrial pathway.[9][10]

The ultimate execution of apoptosis is carried out by activated caspases, which cleave critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6][14]

Visualization of Apoptosis Signaling Pathway

Caption: TOP1 inhibitor-induced intrinsic apoptosis pathway.

Experimental Protocols

Several well-established assays are used to detect and quantify apoptosis induced by compounds like Exatecan.

Protocol 1: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[15][16]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10^6 cells) in a T25 culture flask or 6-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound/Exatecan and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.[15][16]

-

Washing: Wash the collected cells twice with cold 1X Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes).[15]

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorophore-conjugated Annexin V and PI according to the manufacturer's instructions (e.g., from a Dead Cell Apoptosis Kit).[15][17]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the samples immediately by flow cytometry. Do not wash cells after staining.[16]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization of Annexin V / PI Experimental Workflow

Caption: Experimental workflow for Annexin V / PI apoptosis assay.

Protocol 2: Western Blot for Cleaved Caspase-3 and Cleaved PARP

Principle: A key event in the apoptotic cascade is the activation of caspase-3, which involves its cleavage into active fragments. One of the main substrates for activated caspase-3 is PARP-1. Cleavage of PARP-1 is a hallmark of apoptosis.[14] Western blotting allows for the detection of these specific cleaved proteins.

Methodology:

-

Cell Culture and Lysis: Seed, treat, and harvest cells as described in Protocol 1. Lyse the cell pellets using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP-1 overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the resulting signal. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.[13]

Conclusion

This compound, as a derivative of the potent topoisomerase I inhibitor Exatecan, is a powerful inducer of apoptosis. Its mechanism centers on the stabilization of TOP1-DNA cleavage complexes, which generates lethal double-strand breaks during DNA replication. This damage activates a complex network of signaling pathways, primarily the intrinsic mitochondrial pathway, culminating in the activation of executioner caspases. The profound cytotoxic and apoptotic effects of Exatecan have been quantified in numerous cancer models, underscoring the therapeutic potential of this class of compounds in oncology and as payloads in targeted therapies like ADCs. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the apoptotic effects of this compound and other novel TOP1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. InvivoChem [invivochem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. youtube.com [youtube.com]

- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 10. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. blog.cellsignal.com [blog.cellsignal.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

Preclinical Development of (5-Cl)-Exatecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for (5-Cl)-Exatecan is limited. This guide summarizes the available information and utilizes data from its closely related and well-studied analog, exatecan (DX-8951f), as a surrogate to provide a comprehensive technical overview. The structural similarity between the two compounds suggests that their biological activities are likely comparable, though direct experimental confirmation is not available in the public domain.

Introduction

This compound is a potent, semi-synthetic, water-soluble camptothecin analog. Like other members of the camptothecin family, its primary mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA single-strand breaks that are converted to cytotoxic double-strand breaks during DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells. This compound is under investigation as a cytotoxic payload for antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[1]

Mechanism of Action

This compound exerts its cytotoxic effects by targeting topoisomerase I (Top1). The binding of this compound to the Top1-DNA complex prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of the replication fork with these stalled cleavage complexes results in the formation of irreversible double-strand DNA breaks. This triggers a cascade of cellular events known as the DNA Damage Response (DDR), which can ultimately lead to cell cycle arrest and programmed cell death (apoptosis).

Caption: Topoisomerase I Inhibition Pathway.

Preclinical Data (Exatecan as a Surrogate)

The following tables summarize the preclinical data for exatecan. These values are expected to be indicative of the potency of this compound.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| MOLT-4 | Leukemia | ~0.1-1 | [2] |

| CCRF-CEM | Leukemia | ~0.1-1 | [2] |

| DU145 | Prostate Cancer | ~0.1-1 | [2] |

| DMS114 | Lung Cancer | ~0.1-1 | [2] |

| SK-BR-3 | Breast Cancer (HER2+) | 0.41 ± 0.05 | [3] |

| MDA-MB-468 | Breast Cancer (HER2-) | >30 | [3] |

In Vivo Efficacy in Xenograft Models

| Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |

| BT-474 (Breast Cancer) | IgG(8)-EXA (ADC) | 10 mg/kg, single dose | Tumor growth inhibition | [3] |

| NCI-N87 (Gastric Cancer) | Tra-Exa-PSAR10 (ADC) | 1 mg/kg | Strong anti-tumor activity | |

| MIA-PaCa-2 (Pancreatic) | Exatecan Mesylate | 15 & 25 mg/kg, i.v. | Significant tumor growth inhibition | |

| BxPC-3 (Pancreatic) | Exatecan Mesylate | 15 & 25 mg/kg, i.v. | Significant tumor growth inhibition and reduced metastasis |

Pharmacokinetic Parameters in Humans (Phase I Studies of Exatecan)

| Parameter | Value | Reference |

| Clearance (CL) | 6.8 ± 2.8 L/h/m² (lactone) | [4] |

| Volume of Distribution (Vd) | - | |

| Half-life (t1/2) | - | |

| AUC (Area Under the Curve) | Proportional to dose | [4] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for key assays used in the preclinical development of topoisomerase I inhibitors and ADCs, based on available literature for exatecan and related compounds.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

Caption: General workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay like CellTiter-Glo® is added to each well according to the manufacturer's instructions.

-

Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase I Cleavage Assay

Caption: Workflow for a Topoisomerase I DNA cleavage assay.

Methodology:

-

Substrate Preparation: A DNA substrate (e.g., a supercoiled plasmid or a specific oligonucleotide) is labeled, typically at the 3'-end with a radioactive isotope like ³²P.[5][6][7]

-

Reaction Setup: The labeled DNA substrate is incubated with purified human topoisomerase I in a reaction buffer in the presence of varying concentrations of this compound.[7]

-

Reaction Termination: The reaction is stopped by the addition of a detergent, such as sodium dodecyl sulfate (SDS), which denatures the enzyme and traps the covalent DNA-topoisomerase I complexes.[7]

-

Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.[5][6]

-

Visualization and Analysis: The gel is dried and exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA bands. The intensity of the cleaved DNA fragments indicates the potency of the compound in stabilizing the topoisomerase I-DNA complex.[7]

In Vivo Xenograft Efficacy Study

Caption: General workflow for an in vivo xenograft efficacy study.

Methodology:

-

Model Establishment: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[8]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), after which the mice are randomized into different treatment groups, including a vehicle control group.[8]

-

Drug Administration: this compound or an ADC containing it is administered to the mice according to a specific dose and schedule (e.g., intravenously, once weekly).

-

Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size or after a predetermined duration. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group.

Conclusion

This compound is a promising topoisomerase I inhibitor with potential applications as a cytotoxic payload in antibody-drug conjugates. While specific preclinical data for this compound is scarce in the public literature, the extensive data available for its close analog, exatecan, suggests high potency against a range of cancer cell lines and significant anti-tumor activity in vivo. Further studies are warranted to fully elucidate the preclinical profile of this compound and to determine its therapeutic potential in targeted cancer therapies. The experimental protocols and workflows provided in this guide offer a framework for the preclinical evaluation of this compound and other novel topoisomerase I inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Dissolution of (5-Cl)-Exatecan for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(5-Cl)-Exatecan is a potent derivative of Exatecan, a camptothecin analog that functions as a DNA topoisomerase I inhibitor.[1][2] Due to its cytotoxic properties, it is under investigation as a payload for antibody-drug conjugates (ADCs) in cancer research.[1][2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro studies.

This document provides a recommended protocol for the dissolution of this compound for use in cell-based assays and other in vitro experimental systems. As specific solubility data for this compound is not widely published, this protocol is based on the known solubility of the parent compound, Exatecan, and its mesylate salt. It is strongly recommended that researchers perform small-scale solubility tests before preparing large stock solutions.

The hydrophobicity of camptothecin and its derivatives can impact their solubility in aqueous solutions.[3][4] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Data Presentation: Solubility of Related Exatecan Compounds

The following table summarizes the reported solubility of Exatecan and Exatecan Mesylate in common laboratory solvents. This data can serve as a reference point for estimating the solubility of this compound.

| Compound | Solvent | Solubility | Conditions |

| Exatecan | DMSO | 2 mg/mL | Warming required |

| Exatecan | DMSO | 21 mg/mL | Use of fresh, moisture-free DMSO is recommended |

| Exatecan Mesylate | DMSO | 7.41 mg/mL | Ultrasonic treatment needed |

| Exatecan Mesylate | DMSO | 15.3 mg/mL | Ultrasonic and warming required |

| Exatecan Mesylate | Water | 6 mg/mL | Ultrasonic and warming required |

| Exatecan Mesylate | Water | 10 mg/mL | Ultrasonic treatment and heating to 60°C required |

Note: The addition of a chlorine atom in this compound may alter its solubility profile compared to the parent compounds. Empirical determination of solubility is advised.

Experimental Protocol: Dissolution of this compound

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO, which can then be further diluted in cell culture media or assay buffers for working concentrations.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sonicator (optional)

-

Calibrated pipettes and sterile tips

Procedure for Preparing a 10 mM Stock Solution:

-

Pre-warming the Solvent: If warming is required to aid dissolution, pre-warm the DMSO to 37°C.

-

Weighing the Compound: In a clean, sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. Perform this in a fume hood due to the compound's cytotoxicity.

-

Initial Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder to achieve a 10 mM concentration.

-

Mixing: Tightly cap the vial and vortex thoroughly for 2-5 minutes to facilitate dissolution.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:

-

Warming: Place the vial in a 37°C water bath or heat block for 10-15 minutes. Vortex intermittently.

-

Sonication: Alternatively, sonicate the vial in a water bath sonicator for 10-15 minutes.

-

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions:

To prepare working solutions, thaw a single aliquot of the 10 mM stock solution. Further dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the cells or the assay performance (typically ≤ 0.5%). A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in the experiments.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions for in vitro assays.

References

Determining the IC50 Value of (5-Cl)-Exatecan in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Cl)-Exatecan is a potent derivative of the camptothecin analog exatecan and functions as a DNA topoisomerase I inhibitor.[1][2][3] Like other camptothecins, its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex. This trapping of the enzyme on the DNA leads to single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[4] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency against various cancer cell lines.

This document provides detailed protocols for determining the IC50 value of this compound using a luminescence-based cell viability assay, guidance on data analysis, and an overview of the relevant cellular signaling pathway.

Data Presentation: IC50 Values

While specific IC50 values for this compound are not widely published, the parent compound, exatecan, has demonstrated potent picomolar activity against a range of cancer cell lines. The following table summarizes the reported IC50 values for exatecan and provides a template for recording experimentally determined values for this compound.

Table 1: IC50 Values of Exatecan in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) of Exatecan | IC50 of this compound |

| MOLT-4 | Acute Lymphoblastic Leukemia | pM range | To be determined |

| CCRF-CEM | Acute Lymphoblastic Leukemia | pM range | To be determined |

| DU145 | Prostate Cancer | pM range | To be determined |

| DMS114 | Small Cell Lung Cancer | pM range | To be determined |

Note: The IC50 values for exatecan are reported to be in the picomolar range and are 10 to 50 times more potent than SN-38, the active metabolite of irinotecan. Researchers should experimentally determine the specific IC50 values for this compound in their cell lines of interest using the protocol provided below.

Experimental Protocols

A robust and sensitive method for determining the IC50 value of this compound is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

Protocol: IC50 Determination using CellTiter-Glo® Assay

1. Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO), sterile

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Multichannel pipette

-

Luminometer

2. Cell Seeding:

-

Culture the selected cancer cell lines in their recommended complete medium until they reach logarithmic growth phase.

-

Harvest the cells using trypsin-EDTA and perform a cell count to determine cell concentration.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well, optimization may be required for each cell line).

-

Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

3. Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., 8-point, 3-fold dilutions). The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

-

Include a vehicle control (medium with the same final concentration of DMSO as the compound-treated wells).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

-

Incubate the plate for an additional 72 hours (or a time course determined by preliminary experiments) at 37°C in a humidified atmosphere with 5% CO2.

4. CellTiter-Glo® Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

5. Data Analysis:

-

Subtract the average background luminescence (from medium-only wells) from all other readings.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of this compound.

Caption: Experimental workflow for IC50 determination.

Signaling Pathway

This compound, as a topoisomerase I inhibitor, induces DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This ultimately leads to cell cycle arrest and apoptosis.

Caption: DNA damage response pathway initiated by this compound.

References

Application Notes and Protocols for Utilizing (5-Cl)-Exatecan in Topoisomerase I Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[1] Due to their essential role in cell proliferation, Top1 enzymes are significant targets for anticancer drug development. (5-Cl)-Exatecan is a potent derivative of exatecan, a hexacyclic camptothecin analogue.[2] Like other camptothecin derivatives, this compound exerts its cytotoxic effects by stabilizing the covalent complex between Top1 and DNA, which inhibits the re-ligation of the single-strand break and leads to the accumulation of DNA damage and ultimately, apoptosis.[3][4]

These application notes provide detailed protocols for assessing the inhibitory activity of this compound on human topoisomerase I using two standard biochemical assays: the DNA relaxation assay and the DNA cleavage assay.

Mechanism of Action of Topoisomerase I and Inhibition by this compound

Topoisomerase I relieves DNA supercoiling through a cyclical process of cleavage and re-ligation. The enzyme nicks one strand of the DNA backbone, allowing the DNA to rotate and relax. Subsequently, the enzyme re-ligates the nicked strand. This compound, a topoisomerase I inhibitor, binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation step. This trapped complex leads to single-strand breaks, which can be converted to cytotoxic double-strand breaks during DNA replication.

References

Preparation of (5-Cl)-Exatecan for Preclinical Animal Model Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of (5-Cl)-Exatecan, a potent DNA topoisomerase I inhibitor, in animal model studies. This compound is a derivative of Exatecan, a water-soluble camptothecin analog, and is of significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₂ClN₃O₄ | [2] |

| Molecular Weight | 451.90 g/mol | [2] |

| CAS Number | 2813268-66-3 | [2] |

| Appearance | Solid powder | - |

| Solubility | Soluble in DMSO | [4] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be accomplished through various synthetic routes, often detailed in patent literature.[2] A generalized synthetic workflow is outlined below, based on methodologies described for Exatecan and its derivatives. For the specific synthesis of this compound, refer to patent WO2022253035A1.[2]

Conceptual Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis (General Outline)

This protocol provides a general outline based on the synthesis of related Exatecan compounds. Researchers should consult the specific patent literature for precise reaction conditions and characterization data.

Materials:

-

Appropriate starting materials (as described in patent literature)

-

Anhydrous solvents (e.g., DMF, DCM, Toluene)

-

Reagents for coupling, cyclization, and functional group manipulation

-

Purification apparatus (e.g., HPLC system)

Procedure:

-

Synthesis of Key Intermediates: Synthesize the necessary heterocyclic and aromatic intermediates according to established organic chemistry principles and patent-disclosed methods.

-

Coupling Reaction: Couple the key intermediates in a suitable solvent system, often in the presence of a catalyst.

-

Cyclization: Perform intramolecular cyclization to form the core pentacyclic structure of Exatecan.

-

Functional Group Modification: Introduce the 5-chloro substituent and perform any other necessary functional group manipulations.

-

Purification: Purify the crude product using column chromatography and/or preparative HPLC to obtain this compound of high purity.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and analytical HPLC.

Formulation for In Vivo Studies

The formulation of this compound for animal studies is critical for ensuring its solubility, stability, and bioavailability. Several formulation strategies have been reported for Exatecan and its derivatives.

Formulation Options

| Formulation Component | Purpose | Example Concentration | Reference |

| DMSO | Solubilizing agent | 5-10% | [4] |

| PEG300 | Co-solvent and vehicle | 40% | [4] |

| Tween 80 | Surfactant to improve solubility and stability | 5% | [4] |

| Sterile Water or Saline | Diluent | To final volume | [4] |

| 5% Mannitol in Citrate Buffer | Vehicle for intraperitoneal injection | - | [5] |

| Isotonic Acetate (pH 5) | Vehicle for intravenous injection | - | [1] |

Protocol: Preparation of an Injectable Formulation

This protocol describes a common method for preparing a solution of this compound for intravenous or intraperitoneal administration in mice.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Sterile water for injection or 0.9% saline

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock.

-

Vehicle Preparation: In a sterile container, mix the required volumes of PEG300 and Tween 80.

-

Drug-Vehicle Mixture: Add the this compound stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

-

Final Dilution: Slowly add sterile water or saline to the desired final volume while vortexing to ensure a clear and homogenous solution. For example, a final formulation could consist of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[4]

-

Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter before administration.

Animal Model Studies

This compound is a potent anti-cancer agent and its efficacy is typically evaluated in various preclinical tumor models.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Typical workflow for an in vivo efficacy study.

Protocol: Subcutaneous Xenograft Model in Mice

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation

-

Vehicle control formulation

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the desired cancer cell line under appropriate conditions.

-

Cell Implantation: Harvest the cells and resuspend them in sterile PBS or media, with or without Matrigel. Inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the this compound formulation and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal or intravenous injection). The dosing schedule will depend on the specific study design (e.g., daily, twice weekly).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations. Euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Analyze the tumor growth data to determine the efficacy of this compound.

Pharmacokinetic and Biodistribution Studies

Pharmacokinetic (PK) and biodistribution studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Pharmacokinetic Parameters of Exatecan in Mice

The following table provides representative pharmacokinetic parameters for Exatecan, which can serve as a reference for studies with this compound.

| Parameter | Value | Animal Model | Reference |

| Half-life (t₁/₂) | ~12 hours (for a PEGylated conjugate) | CD-1 Mice | [1] |

| Clearance (CL) | 1.86 L/h/m² | Patients | [6] |

| Volume of Distribution (Vd) | 14.36 L/m² | Patients | [6] |

Protocol: Pharmacokinetic Study in Mice

Materials:

-

Mice (e.g., CD-1)

-

This compound formulation

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of the this compound formulation to the mice via the desired route.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital bleeding or tail vein sampling.

-

Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

-

Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, and volume of distribution.

Protocol: Biodistribution Study in Mice

Materials:

-

Tumor-bearing mice

-

This compound formulation

-

Surgical tools for tissue collection

-

Homogenizer

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of the this compound formulation to tumor-bearing mice.

-

Tissue Collection: At specific time points post-administration, euthanize the mice and collect tumors and various organs (e.g., liver, spleen, kidneys, lungs, heart, brain).

-

Tissue Homogenization: Weigh each tissue sample and homogenize it in a suitable buffer.

-

Sample Extraction: Extract this compound from the tissue homogenates using an appropriate solvent extraction method.

-

Sample Analysis: Quantify the concentration of this compound in each tissue sample using LC-MS/MS.

-

Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Mechanism of Action: Topoisomerase I Inhibition

This compound, like other camptothecin derivatives, exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[4][7]

Signaling Pathway of Topoisomerase I Inhibition

Caption: Mechanism of action of this compound via Topoisomerase I inhibition.

Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating a temporary single-strand break. This compound binds to the Topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand.[7] This stabilized "cleavable complex" leads to the accumulation of DNA single-strand breaks. When a replication fork encounters this complex, it results in a permanent and lethal DNA double-strand break, ultimately triggering cell cycle arrest and apoptosis.

References

- 1. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]